molecular formula C10H13B B1274128 1-Bromo-4-(sec-butyl)benzene CAS No. 39220-69-4

1-Bromo-4-(sec-butyl)benzene

Cat. No.: B1274128
CAS No.: 39220-69-4
M. Wt: 213.11 g/mol
InChI Key: DGZQEAKNZXNTNL-UHFFFAOYSA-N
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Description

1-Bromo-4-(sec-butyl)benzene is an organic compound belonging to the class of aromatic halides. It consists of a benzene ring substituted with a bromine atom at the first position and a sec-butyl group at the fourth position. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-(sec-butyl)benzene is the benzene ring in the molecule. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

This compound undergoes a two-step mechanism known as electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

It is known that the compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°c in various solvents . This suggests that the compound may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents. For example, the compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This suggests that the compound’s action, efficacy, and stability may be influenced by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(sec-butyl)benzene can be synthesized through several methods:

    Electrophilic Aromatic Substitution: This method involves the bromination of 4-(sec-butyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine substituting a hydrogen atom on the benzene ring.

    Grignard Reaction: Another method involves the reaction of 4-(sec-butyl)phenylmagnesium bromide with bromine. This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(sec-butyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation: The sec-butyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form 4-(sec-butyl)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: 4-(sec-butyl)phenol, 4-(sec-butyl)benzonitrile.

    Oxidation: 4-(sec-butyl)benzaldehyde, 4-(sec-butyl)benzoic acid.

    Reduction: 4-(sec-butyl)benzene.

Scientific Research Applications

1-Bromo-4-(sec-butyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Bromo-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    1-Bromo-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a sec-butyl group.

    1-Bromo-4-ethylbenzene: Similar structure but with an ethyl group instead of a sec-butyl group.

Uniqueness: 1-Bromo-4-(sec-butyl)benzene is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other alkyl-substituted benzene derivatives. This uniqueness influences its reactivity and applications in various chemical processes.

Properties

IUPAC Name

1-bromo-4-butan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQEAKNZXNTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959995
Record name 1-Bromo-4-(butan-2-yl)benzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39220-69-4, 88497-56-7
Record name 1-Bromo-4-(1-methylpropyl)benzene
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Record name 1-Bromo-4-(sec-butyl)benzene
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Record name Benzene, ethenyl-, homopolymer, brominated
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Record name 1-Bromo-4-(butan-2-yl)benzene
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Record name 1-bromo-4-(1-methylpropyl)benzene
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Record name 1-BROMO-4-(SEC-BUTYL)BENZENE
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